Melatonin-d7

Description

BenchChem offers high-quality Melatonin-d7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Melatonin-d7 including the price, delivery time, and more detailed information at info@benchchem.com.

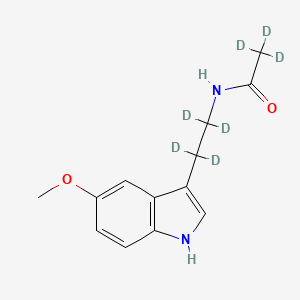

Structure

3D Structure

Propriétés

Formule moléculaire |

C13H16N2O2 |

|---|---|

Poids moléculaire |

239.32 g/mol |

Nom IUPAC |

2,2,2-trideuterio-N-[1,1,2,2-tetradeuterio-2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-4-3-11(17-2)7-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16)/i1D3,5D2,6D2 |

Clé InChI |

DRLFMBDRBRZALE-FJNYTKNASA-N |

SMILES isomérique |

[2H]C([2H])([2H])C(=O)NC([2H])([2H])C([2H])([2H])C1=CNC2=C1C=C(C=C2)OC |

SMILES canonique |

CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Origine du produit |

United States |

Foundational & Exploratory

Melatonin-d7: An In-depth Technical Guide for Researchers

Melatonin-d7 is the deuterated analog of melatonin, a ubiquitous hormone primarily synthesized in the pineal gland that regulates circadian rhythms and possesses potent antioxidant properties.[1][2] Due to its isotopic labeling, Melatonin-d7 serves as an invaluable tool in biomedical and pharmaceutical research, particularly as an internal standard for the accurate quantification of endogenous melatonin in biological samples.[3] Its chemical and physical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of natural melatonin in analytical systems while being distinguishable by mass-sensitive detectors.

This guide provides a comprehensive overview of the chemical properties, analytical applications, and experimental considerations for the use of Melatonin-d7 in a research setting.

Core Chemical and Physical Properties

Melatonin-d7 is distinguished from endogenous melatonin by the replacement of seven hydrogen atoms with deuterium atoms. This isotopic substitution results in a higher molecular weight, which is the basis for its use in mass spectrometry-based analytical methods. The key chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide-d7 | [4] |

| Synonyms | N-Acetyl-d3-5-methoxytryptamine-alpha,alpha,beta,beta-d4 | [4] |

| CAS Number | 615251-68-8 | [1][4][5][6] |

| Molecular Formula | C₁₃H₉D₇N₂O₂ | [4][6] |

| Molecular Weight | 239.32 g/mol | [5][6] |

| Accurate Mass | 239.1651 | [5] |

| Isotopic Purity | Typically >98% | [2] |

| Unlabeled CAS No. | 73-31-4 | [5] |

Applications in Research and Drug Development

The primary application of Melatonin-d7 is as an internal standard in quantitative bioanalysis. Stable isotope-labeled internal standards are considered the gold standard in mass spectrometry because they co-elute with the analyte of interest and experience similar ionization effects, correcting for sample loss during preparation and instrumental variability.

Key Applications Include:

-

Pharmacokinetic Studies: Melatonin-d7 is used to study the absorption, distribution, metabolism, and excretion (ADME) of exogenously administered melatonin.[7][8] By administering a known dose of the deuterated compound, researchers can distinguish it from endogenous melatonin and accurately track its pharmacokinetic profile in plasma or other biological matrices.[7]

-

Therapeutic Drug Monitoring (TDM): In clinical settings, it can be used to accurately measure the concentration of melatonin supplements in patients to ensure therapeutic efficacy and safety.[2]

-

Metabolite Identification: It serves as a tracer in studies aimed at identifying the metabolic pathways of melatonin.

-

Quantification in Biological Matrices: It is frequently used to measure endogenous melatonin levels in various biological fluids, including saliva, plasma, and urine, for studies related to sleep disorders, circadian rhythm disruptions, and other physiological and pathological conditions.[3]

Experimental Protocols and Methodologies

The use of Melatonin-d7 as an internal standard typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[3][7]

General Protocol for Quantification of Melatonin in Saliva

This protocol outlines a typical workflow for measuring melatonin concentrations in saliva samples using Melatonin-d7 as an internal standard.

-

Sample Collection: Saliva samples are collected from subjects at specified time points.

-

Internal Standard Spiking: A known concentration of Melatonin-d7 solution is added to each saliva sample.[3] This step is critical for accurate quantification.

-

Sample Preparation (Extraction):

-

The samples are subjected to a protein precipitation step, often using a solvent like acetonitrile or methanol.

-

This is followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances and concentrate the analyte and internal standard.

-

-

LC-MS/MS Analysis:

-

The extracted sample is injected into a high-performance liquid chromatography (HPLC) system for separation.[3]

-

A common mobile phase combination is an aqueous solution with 0.1% formic acid (Mobile Phase A) and methanol or acetonitrile with 0.1% formic acid (Mobile Phase B), run on a C8 or C18 column.[3][9]

-

The eluent is directed to a tandem mass spectrometer, where the analyte (melatonin) and the internal standard (Melatonin-d7) are detected using multiple reaction monitoring (MRM).

-

-

Data Analysis: The concentration of endogenous melatonin is calculated by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared with known concentrations of unlabeled melatonin.

Forced Degradation and Stability Testing

To ensure the reliability of analytical methods, forced degradation studies are performed on melatonin to identify potential degradation products.[10] Standard solutions of melatonin are subjected to stress conditions such as acid (HCl), base (NaOH), oxidation (H₂O₂), and UV light.[10] The analytical method should be able to separate the intact melatonin peak from any degradation products, confirming its stability-indicating capability.[10]

Visualizations: Structures and Workflows

Chemical Structure of Melatonin-d7

Caption: Chemical structure of Melatonin-d7 (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide-d7).

Bioanalytical Workflow Using Melatonin-d7

References

- 1. MELATONIN-D7 | 615251-68-8 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. clearsynth.com [clearsynth.com]

- 5. Melatonin-d7 | CAS 615251-68-8 | LGC Standards [lgcstandards.com]

- 6. 615251-68-8 CAS MSDS (MELATONIN-D7) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Bioavailability of melatonin in humans after day-time administration of D(7) melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements [pharmacia.pensoft.net]

- 10. Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

Melatonin-d7: A Technical Guide to Synthesis and Isotopic Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Melatonin-d7, a deuterated internal standard crucial for the accurate quantification of melatonin in various biological matrices. This document details a feasible synthetic pathway, outlines experimental protocols for its synthesis and isotopic purity assessment, and presents relevant biological context through a signaling pathway diagram. The quantitative data herein is summarized for clarity, and all logical and experimental workflows are visualized using Graphviz diagrams.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized in the pineal gland, playing a pivotal role in regulating circadian rhythms, sleep-wake cycles, and possessing potent antioxidant properties.[1][2] Its accurate quantification in biological fluids is essential for both clinical diagnostics and pharmaceutical research. Stable isotope-labeled internal standards, such as Melatonin-d7, are indispensable for mass spectrometry-based quantification methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), as they correct for matrix effects and variations in sample processing.[3][4]

Melatonin-d7 (N-(acetyl-d3)-5-methoxytryptamine-α,α,β,β-d4) is an ideal internal standard due to its chemical identity with the analyte and a distinct mass shift of +7 atomic mass units, ensuring no isotopic overlap with the natural abundance isotopes of melatonin. This guide focuses on a practical synthetic approach to Melatonin-d7 and the analytical methods to verify its isotopic purity.

Synthesis of Melatonin-d7

The synthesis of Melatonin-d7 can be strategically achieved in a two-step process. The first step involves the deuteration of the ethylamine side chain of a suitable precursor to yield 5-methoxytryptamine-d4. The second step is the N-acetylation of this intermediate using a deuterated acetylating agent to introduce the final three deuterium atoms.

A plausible and efficient synthetic route starts from 5-methoxyindole-3-acetonitrile. This precursor is first reduced using a powerful deuterating agent, lithium aluminum deuteride (LiAlD₄), to introduce four deuterium atoms onto the α and β carbons of the ethylamine side chain, yielding 5-methoxytryptamine-d4. Subsequent N-acetylation with deuterated acetyl chloride (CD₃COCl) affords the final product, Melatonin-d7.

Experimental Protocol: Synthesis of 5-methoxytryptamine-d4

This protocol is adapted from established methods for the reduction of nitriles to primary amines using lithium aluminum hydride, modified for deuteration.[5]

Materials:

-

5-methoxyindole-3-acetonitrile

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 5-methoxyindole-3-acetonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride (LiAlD₄) (1.5-2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while stirring vigorously.

-

The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

-

The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude 5-methoxytryptamine-d4.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Experimental Protocol: Synthesis of Melatonin-d7

This protocol is based on the standard N-acetylation of primary amines.[3][6]

Materials:

-

5-methoxytryptamine-d4

-

Deuterated acetyl chloride (CD₃COCl) or Acetic anhydride-d6 ((CD₃CO)₂O)

-

Anhydrous dichloromethane (DCM) or pyridine

-

Triethylamine (if using acetyl chloride)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

5-methoxytryptamine-d4 (1 equivalent) is dissolved in anhydrous dichloromethane.

-

Triethylamine (1.1 equivalents) is added, and the solution is cooled to 0 °C.

-

Deuterated acetyl chloride (1.1 equivalents) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude Melatonin-d7 can be purified by recrystallization or column chromatography to achieve high chemical purity.

Isotopic Purity Assessment

The isotopic purity of the synthesized Melatonin-d7 is a critical parameter and is typically determined using mass spectrometry. High-resolution mass spectrometry (HRMS) is the preferred method as it can resolve the isotopic peaks and allow for accurate determination of the isotopic distribution.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) coupled to a Liquid Chromatograph (LC-HRMS).

Procedure:

-

A standard solution of the synthesized Melatonin-d7 is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused directly into the mass spectrometer or injected into the LC system for separation from any potential impurities.

-

A full scan mass spectrum is acquired in positive ion mode.

-

The isotopic cluster of the protonated molecule [M+H]⁺ is analyzed. For Melatonin-d7 (C₁₃H₉D₇N₂O₂), the theoretical monoisotopic mass of the protonated molecule is approximately 240.19 m/z.

-

The relative intensities of the isotopic peaks (M, M+1, M+2, etc., where M is the monoisotopic peak of the unlabeled melatonin) are measured.

-

The isotopic purity is calculated by determining the percentage of the desired deuterated species (d7) relative to all other isotopic variants (d0 to d6).[7][8][9]

Data Presentation

The isotopic distribution data obtained from mass spectrometry can be summarized in a table for clear comparison.

| Isotopic Species | Theoretical m/z of [M+H]⁺ | Observed Relative Intensity (%) |

| Melatonin-d0 | 233.13 | < 0.1 |

| Melatonin-d1 | 234.14 | < 0.5 |

| Melatonin-d2 | 235.14 | < 1.0 |

| Melatonin-d3 | 236.15 | < 1.5 |

| Melatonin-d4 | 237.15 | < 2.0 |

| Melatonin-d5 | 238.16 | ~ 5.0 |

| Melatonin-d6 | 239.16 | ~ 10.0 |

| Melatonin-d7 | 240.17 | > 98.0 |

Note: The above table presents hypothetical yet realistic data for a successful synthesis of Melatonin-d7 with high isotopic enrichment. The presence of lower deuterated species is expected due to the incomplete deuteration of reagents and potential H/D exchange during the synthesis and workup.

Visualizations

Synthetic Pathway of Melatonin-d7

Caption: Synthetic route to Melatonin-d7.

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for isotopic purity determination.

Melatonin Signaling Pathway

Caption: Simplified Melatonin signaling pathway.[10][11][12][13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Melatonin [ch.ic.ac.uk]

- 3. Synthesis of internal labeled standards of melatonin and its metabolite N1-acetyl-N2-formyl-5-methoxykynuramine for their quantification using an on-line liquid chromatography-electrospray tandem mass spectrometry system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brighamandwomens.org [brighamandwomens.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. almacgroup.com [almacgroup.com]

- 9. almacgroup.com [almacgroup.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Differentiating Endogenous and Exogenous Melatonin Using Melatonin-d7

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the methodologies employed to distinguish between naturally produced (endogenous) and externally administered (exogenous) melatonin. The core of this differentiation lies in the use of Melatonin-d7, a stable isotope-labeled analog of melatonin, coupled with the precision of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is paramount for accurate pharmacokinetic studies, understanding the physiological impact of melatonin supplementation, and developing novel chronobiotic therapies.

Core Principle: Isotope Dilution Mass Spectrometry

The gold-standard for quantifying small molecules like melatonin in complex biological matrices is isotope dilution mass spectrometry. This method relies on the use of a stable isotope-labeled internal standard, in this case, Melatonin-d7.

-

Function of Melatonin-d7: Melatonin-d7 is structurally identical to natural melatonin, except that seven hydrogen atoms have been replaced with deuterium. This mass shift (+7 Da) makes it distinguishable by a mass spectrometer, but it behaves nearly identically to unlabeled melatonin during sample extraction, chromatography, and ionization.[1][2][3]

-

The Process: A precise, known amount of Melatonin-d7 is added ("spiked") into a biological sample (e.g., plasma, saliva) at the beginning of the analytical process.[1] It serves as a reference that experiences the same processing variations as the target analyte (endogenous and exogenous melatonin).

-

Benefit: By measuring the ratio of the native analyte to the stable isotope-labeled standard, the technique corrects for any loss of analyte during sample preparation and for variations in instrument response (matrix effects), ensuring highly accurate and precise quantification.[4]

Applications of Melatonin-d7 in Melatonin Research

Melatonin-d7 can be used in two primary experimental paradigms to assess endogenous and exogenous melatonin levels.

2.1. As an Internal Standard for Total Melatonin Quantification

In this application, Melatonin-d7 is used to accurately measure the total circulating melatonin concentration. This is essential for pharmacokinetic (PK) studies of unlabeled exogenous melatonin.

-

Methodology:

-

A baseline biological sample is collected to determine the subject's natural, endogenous melatonin level.

-

A dose of unlabeled, pharmaceutical-grade melatonin is administered.

-

A series of samples are collected over a defined time course.

-

A fixed concentration of Melatonin-d7 is added to all samples (baseline and post-administration) as the internal standard.

-

Samples are processed and analyzed via LC-MS/MS.

-

-

Differentiation: The concentration of exogenous melatonin at any given time point is calculated by subtracting the baseline endogenous melatonin concentration from the total melatonin concentration measured in the post-administration samples. This approach assumes that exogenous melatonin does not significantly suppress the endogenous production during the study period, an assumption supported by several studies.[5][6]

2.2. As a Tracer for Direct Differentiation and Pharmacokinetic Profiling

To directly track the fate of an administered dose without ambiguity, Melatonin-d7 itself can be used as the exogenous "drug."

-

Methodology:

-

A baseline sample is collected to measure endogenous (unlabeled) melatonin.

-

A known dose of Melatonin-d7 is administered to the subject.

-

Samples are collected over time.

-

The LC-MS/MS is programmed to monitor both the mass transition for unlabeled melatonin and the distinct mass transition for Melatonin-d7 simultaneously.

-

-

Differentiation: This method allows for the concurrent measurement of the endogenous melatonin profile and the complete pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the exogenous Melatonin-d7 dose within the same analysis. This is a powerful tool for investigating potential drug interactions or the effect of exogenous melatonin on the endogenous rhythm.

Quantitative Data Summary

The following tables summarize typical concentrations and pharmacokinetic parameters relevant to melatonin studies.

Table 1: Typical Human Endogenous Melatonin Concentrations

| Population Group | Peak Nighttime Concentration (pg/mL) | Source |

|---|---|---|

| Young Adults (20-36 years) | 100.9 ± 48.6 | [7][8] |

| Older Adults (>48 years) | 34.5 ± 15.4 | [7][8] |

| Prepubertal Children | Lifetime peak, higher than adults | [9] |

| Adults >90 years | <20% of young adult levels |[9] |

Table 2: Pharmacokinetic Parameters of Oral Exogenous Melatonin

| Parameter | Value Range | Notes | Source |

|---|---|---|---|

| Time to Max. Concentration (Tmax) | 15 - 210 minutes | Highly dependent on formulation (immediate vs. sustained release). | [10][11] |

| Elimination Half-Life (T1/2) | 28 - 126 minutes | Generally around 40-45 minutes in blood. | [9][10][11] |

| Max. Concentration (Cmax) | 405 pg/mL (0.4 mg dose) to 3999 pg/mL (4 mg dose) | Directly related to the administered dose. | [12] |

| Oral Bioavailability | 9 - 33% | Highly variable due to significant first-pass metabolism in the liver. |[11][12] |

Experimental Protocols and Visualizations

4.1. General Experimental Workflow for Melatonin Quantification

The following diagram illustrates the standard workflow for measuring total melatonin in a biological sample using Melatonin-d7 as an internal standard.

Caption: Workflow for quantifying melatonin using a Melatonin-d7 internal standard.

4.2. Detailed Protocol: Sample Preparation and LC-MS/MS Analysis

This protocol is a composite of validated methods for melatonin quantification in human plasma.[1][13][14][15]

A. Sample Preparation (Protein Precipitation Method)

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (e.g., 5 ng/mL of Melatonin-d7 in methanol).[13]

-

Vortex the sample for 30 seconds.

-

Add 750 µL of ice-cold acetonitrile to precipitate proteins.[15]

-

Vortex again for 1 minute, then incubate on ice for 20 minutes.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C.[15]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35-40°C.

-

Reconstitute the dried extract in 100-300 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).[13][15]

-

Vortex, sonicate for 5 minutes, and transfer to an autosampler vial for analysis.

B. LC-MS/MS Parameters The following table outlines typical parameters for the analysis.

Table 3: Example LC-MS/MS Method Parameters

| Parameter | Setting | Source |

|---|---|---|

| LC Column | C18 reverse-phase (e.g., Agilent Zorbax, Poroshell) | [1][14] |

| Mobile Phase A | 0.1% Formic Acid in Water | [13][14] |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | [13][14] |

| Flow Rate | 0.4 - 0.5 mL/min | [14] |

| Injection Volume | 3 - 10 µL | [14] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [2][13] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | [2][14] |

| MRM Transition (Melatonin) | Q1: 233.0 -> Q3: 174.1 | [1] |

| MRM Transition (Melatonin-d7) | Q1: 240.0 -> Q3: 178.1 |[1] |

4.3. Tracer Study Logical Flow

This diagram outlines the logical flow of an experiment using Melatonin-d7 as a tracer to simultaneously monitor endogenous and exogenous hormone levels.

Caption: Logical flow of a tracer study using administered Melatonin-d7.

Melatonin Signaling Pathways

Understanding the downstream effects of melatonin is critical. Both endogenous and exogenous melatonin act on the same receptor systems. Melatonin primarily exerts its effects through two high-affinity G-protein coupled receptors (GPCRs): MT1 and MT2.[16][17]

-

MT1 Receptor: Primarily coupled to Gαi proteins. Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is largely responsible for the sleep-promoting effects.[17][18]

-

MT2 Receptor: Also couples to Gαi to inhibit cAMP, but can also couple to Gαq, activating phospholipase C (PLC), which influences different downstream pathways, including protein kinase C (PKC). The MT2 receptor is more closely associated with phase-shifting circadian rhythms.[18][19]

The following diagram illustrates these primary signaling cascades.

Caption: Primary signaling pathways for melatonin via MT1 and MT2 receptors.

Conclusion

The use of Melatonin-d7 is indispensable for modern research into melatonin's physiological and pharmacological effects. As an internal standard in LC-MS/MS analysis, it enables the highly accurate quantification of total melatonin, allowing for the reliable calculation of exogenous melatonin levels in pharmacokinetic studies. When used as a tracer, it provides a powerful and direct method for simultaneously tracking the fate of an administered dose while observing the behavior of the body's own endogenous melatonin production. These methodologies provide the precision and reliability required by researchers, clinicians, and drug development professionals to advance our understanding of circadian biology and sleep medicine.

References

- 1. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brighamandwomens.org [brighamandwomens.org]

- 3. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brjac.com.br [brjac.com.br]

- 5. Does supplemental melatonin suppress endogenous melatonin production? [inpharmd.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Endogenous melatonin levels and the fate of exogenous melatonin: age effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physiology of the Pineal Gland and Melatonin - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. Clinical pharmacokinetics of melatonin: a systematic review - ProQuest [proquest.com]

- 12. Melatonin pharmacokinetics following two different oral surge-sustained release doses in older adults - PMC [pmc.ncbi.nlm.nih.gov]

- 13. shimadzu.com [shimadzu.com]

- 14. lcms.cz [lcms.cz]

- 15. agilent.com [agilent.com]

- 16. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. thieme-connect.com [thieme-connect.com]

- 18. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Melatonin-d7: A Technical Guide to its Certificate of Analysis and Quality Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and quality standards for Melatonin-d7, a deuterated analog of melatonin. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals who utilize Melatonin-d7 as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or in other analytical applications where precise quantification is paramount.

Certificate of Analysis: A Commitment to Quality

A Certificate of Analysis for Melatonin-d7 is a formal document that certifies that the product meets its predetermined specifications. It is a crucial component of quality assurance, providing a detailed summary of the analytical tests performed on a specific batch, the methods used, and the results obtained.

Key Parameters in a Melatonin-d7 Certificate of Analysis

The following tables summarize the typical quantitative data found on a CoA for Melatonin-d7, offering a clear framework for quality assessment.

Table 1: Identification and General Properties

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Molecular Formula | C₁₃H₉D₇N₂O₂ | Mass Spectrometry |

| Molecular Weight | 239.33 g/mol | Mass Spectrometry |

| Solubility | Soluble in DMSO, Methanol | Solubilization Test |

Table 2: Identity Confirmation

| Parameter | Specification | Method |

| ¹H-NMR Spectroscopy | Conforms to structure | ¹H-NMR |

| Mass Spectrum | Consistent with structure | Mass Spectrometry |

| HPLC Retention Time | Corresponds to reference standard | HPLC-UV/MS |

Table 3: Purity and Impurity Profile

| Parameter | Specification | Method |

| Purity by HPLC | ≥ 98% | HPLC-UV |

| Isotopic Purity (Deuterium Incorporation) | ≥ 99 atom % D | Mass Spectrometry |

| Chemical Purity | ≥ 98% | HPLC or GC |

| Related Substances (e.g., Melatonin) | Report individual and total impurities | HPLC-UV/MS |

| Residual Solvents | Meets USP <467> or ICH Q3C limits | Headspace GC-MS |

Table 4: Assay

| Parameter | Specification | Method |

| Assay (by HPLC, on as-is basis) | 98.0% - 102.0% | HPLC-UV |

Experimental Protocols: Ensuring Accuracy and Precision

The reliability of a Melatonin-d7 standard is contingent upon the rigor of the analytical methods used for its characterization. Below are detailed methodologies for key experiments cited in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

-

Objective: To determine the purity of Melatonin-d7 and to quantify its concentration (assay).

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Method Validation: The method is validated for linearity, precision (repeatability and intermediate precision), accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) in accordance with ICH guidelines.

Mass Spectrometry (MS) for Identity and Isotopic Purity

-

Objective: To confirm the molecular weight of Melatonin-d7 and to determine its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

-

Procedure:

-

A dilute solution of Melatonin-d7 is infused directly into the mass spectrometer or injected via an LC system.

-

The instrument is operated in positive ion mode.

-

The mass-to-charge ratio (m/z) of the molecular ion is measured and compared to the theoretical value.

-

The relative intensities of the isotopic peaks are used to calculate the deuterium incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

-

Objective: To confirm the chemical structure of Melatonin-d7 and the positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Procedure:

-

A sample of Melatonin-d7 is dissolved in a suitable deuterated solvent (e.g., DMSO-d6).

-

¹H-NMR and ¹³C-NMR spectra are acquired.

-

The chemical shifts, coupling constants, and signal integrations are analyzed to confirm the expected structure and the absence of proton signals at the deuterated positions.

-

Quality Assurance Workflow for Stable Isotope Labeled Standards

The production and certification of a high-quality Melatonin-d7 reference standard follows a stringent quality assurance workflow. This process ensures the identity, purity, and stability of the final product.

Melatonin Signaling Pathway

Melatonin exerts its biological effects primarily through interaction with G-protein coupled receptors (GPCRs), namely MT1 and MT2. The activation of these receptors initiates a cascade of intracellular signaling events that regulate various physiological processes, including circadian rhythms and sleep.

This technical guide provides a foundational understanding of the quality attributes of Melatonin-d7. For specific applications, it is always recommended to consult the batch-specific Certificate of Analysis provided by the manufacturer and to perform appropriate suitability tests.

References

Preliminary Studies on Melatonin-d7 in Cellular Models: A Foundational Guide

Disclaimer: As of the latest literature review, specific preliminary studies on the biological effects of Melatonin-d7 in cellular models are not available. Melatonin-d7 has primarily been synthesized and utilized as a stable isotope-labeled internal standard for the accurate quantification of melatonin in biological samples and for pharmacokinetic studies.[1] The substitution of hydrogen with deuterium atoms can potentially influence the pharmacokinetic and metabolic profiles of drugs.[1]

This technical guide, therefore, serves as a foundational document for researchers, scientists, and drug development professionals intending to initiate preliminary studies on Melatonin-d7. The content herein is based on the extensive body of research conducted on non-deuterated melatonin. It is hypothesized that initial investigations into Melatonin-d7's cellular effects would involve replicating and comparing its activities to those of its well-characterized, non-deuterated counterpart. The experimental protocols, quantitative data, and signaling pathways detailed below for melatonin are presented as a robust starting point for designing and evaluating studies on Melatonin-d7.

Introduction to Melatonin and the Rationale for Melatonin-d7 Studies

Melatonin (N-acetyl-5-methoxytryptamine) is a pleiotropic molecule produced by the pineal gland and other tissues, known for its role in regulating circadian rhythms.[2] Beyond its chronobiotic functions, melatonin exhibits oncostatic, antioxidant, anti-inflammatory, and immunomodulatory properties.[2][3] Its effects are mediated through interactions with G protein-coupled receptors (MT1 and MT2) and receptor-independent mechanisms, including direct free radical scavenging.[3]

The deuteration of pharmaceuticals, replacing hydrogen with its heavy isotope deuterium, is a strategy employed to alter drug metabolism. This can lead to a slower breakdown of the compound, potentially enhancing its bioavailability and therapeutic efficacy.[1] Preliminary studies on Melatonin-d7 in cellular models are warranted to investigate whether its biological activities are comparable to, or enhanced, compared to melatonin. Key areas of investigation would include its effects on cancer cell proliferation, apoptosis, and response to oxidative stress.

Quantitative Data from Melatonin Studies in Cellular Models

The following tables summarize quantitative data from various in vitro studies on melatonin, providing a baseline for comparative analysis with Melatonin-d7.

Table 1: Effects of Melatonin on Cancer Cell Viability and Proliferation

| Cell Line | Cancer Type | Melatonin Concentration | Incubation Time | Effect | Reference |

| A549 | Lung Cancer | 5-100 µM | 24 hours | Concentration-dependent inhibition of cell proliferation. | [4] |

| MCF-7 | Breast Cancer | 3.4 mM | - | Inhibition of cancer stem cell proliferation. | [2] |

| SK-LMS-1 | Leiomyosarcoma | - | - | Inhibition of glucose uptake and lactate production. | [5] |

| FT3-ID AML | Acute Myeloid Leukemia | - | - | Decreased glucose uptake, LDH activity, and lactate generation. | [5] |

| Cal-27, SCC-9 | Head and Neck Squamous Cell Carcinoma | - | - | Reduction of cell proliferation. | [5] |

| NIH3T3 (transfected with MT1 or MT2 receptors) | Fibroblast | - | - | Decreased cell proliferation and transformation. | [6] |

Table 2: Pro-Apoptotic Effects of Melatonin in Cancer Cells

| Cell Line | Cancer Type | Melatonin Concentration | Effect | Reference |

| Human Cervical Cancer Cells | Cervical Cancer | - | Augmented cisplatin-induced apoptosis. | [2] |

| MCF-7 | Breast Cancer | - | Upregulated BAD/BAX genes and inhibited Bcl-2. | [2] |

| Colorectal Cancer Cells | Colorectal Cancer | - | Induced apoptosis via increased superoxide production. | [2] |

| Human Hepatoma Cells | Liver Cancer | - | Induced apoptosis through COX-2 downregulation. | [1] |

| Mouse Granulosa Cells | - | - | Attenuated palmitic acid-induced apoptosis. | [1] |

Experimental Protocols for Cellular Assays

Detailed methodologies are crucial for reproducible research. The following are standard protocols used in the study of melatonin that can be adapted for Melatonin-d7.

Cell Culture and Treatment

-

Cell Lines: A variety of human cancer cell lines can be used, such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and NIH3T3 (fibroblasts).

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Melatonin/Melatonin-d7 Preparation: Melatonin (or Melatonin-d7) stock solutions are prepared in dimethyl sulfoxide (DMSO) or ethanol and diluted to the final desired concentrations in the culture medium. A vehicle control (medium with the same concentration of DMSO or ethanol) should always be included in the experiments.

Cell Viability and Proliferation Assays

-

XTT Assay:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of melatonin or Melatonin-d7 for the desired time points (e.g., 24, 48, 72 hours).

-

Add the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling mixture to each well and incubate for 4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

-

-

Colony Formation Assay:

-

Seed a low number of cells (e.g., 500 cells/well) in 6-well plates.

-

Treat with melatonin or Melatonin-d7 and incubate for a period that allows for colony formation (e.g., 10-14 days). The medium with the treatment should be replaced every 2-3 days.

-

After the incubation period, fix the colonies with methanol and stain with crystal violet.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Apoptosis Assays

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Culture and treat cells as described above.

-

Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot Analysis for Signaling Proteins

-

Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, BAX, Caspase-3) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways Modulated by Melatonin

The oncostatic and protective effects of melatonin are attributed to its modulation of various intracellular signaling pathways. Preliminary studies on Melatonin-d7 should investigate its impact on these key pathways.

PI3K/Akt and MAPK Signaling Pathways

Melatonin has been shown to prevent cell migration by altering the PI3K and MAPK signaling pathways.[2] These pathways are central to cell survival, proliferation, and apoptosis.

Caption: PI3K/Akt and MAPK signaling pathways modulated by melatonin.

Apoptosis Regulation Pathway

Melatonin can induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family and activating caspase cascades.[2]

Caption: Melatonin's influence on the intrinsic apoptosis pathway.

Experimental Workflow for Investigating Melatonin-d7

The following diagram outlines a logical workflow for the initial cellular studies of Melatonin-d7.

Caption: A phased experimental workflow for Melatonin-d7 cellular studies.

Conclusion and Future Directions

While direct experimental data on the cellular effects of Melatonin-d7 is currently lacking, the extensive research on melatonin provides a clear roadmap for initiating such investigations. The primary objective of preliminary studies on Melatonin-d7 will be to determine if its biological activities are retained, diminished, or enhanced compared to its non-deuterated form. Key areas of focus should include its anti-proliferative and pro-apoptotic effects in cancer cells, its antioxidant properties, and its modulation of key signaling pathways. The experimental protocols and baseline data presented in this guide offer a solid foundation for these future studies, which will be crucial in evaluating the potential of Melatonin-d7 as a novel therapeutic agent. Subsequent research should also explore the stability of Melatonin-d7 in cell culture media and its uptake and metabolism within cells to fully understand its cellular pharmacokinetics and pharmacodynamics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Melatonin in Cancer Treatment: Current Knowledge and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Melatonin and Health: Insights of Melatonin Action, Biological Functions, and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect and mechanisms of melatonin on the proliferation and apoptosis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Anti-Cancer Effects of Melatonin: Clinically Relevant Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Melatonin decreases cell proliferation and transformation in a melatonin receptor-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Commercial Availability and Application of Melatonin-d7

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the commercial landscape for Melatonin-d7, a deuterated analog of melatonin. It is an essential resource for researchers utilizing Melatonin-d7 as an internal standard in quantitative bioanalytical assays and for professionals in drug development studying the pharmacokinetics and metabolism of melatonin. This document details the availability of Melatonin-d7 from various suppliers, presents its key quantitative specifications, and outlines detailed experimental protocols for its use. Furthermore, it includes visual representations of relevant biological pathways and analytical workflows to facilitate a deeper understanding of its application.

Commercial Availability and Suppliers of Melatonin-d7

Melatonin-d7 (N-Acetyl-5-methoxytryptamine-d7), with the CAS number 615251-68-8, is a stable isotope-labeled compound crucial for accurate quantification of melatonin in biological matrices.[1] Several reputable chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from prominent suppliers. For the most accurate and up-to-date information, it is recommended to request a Certificate of Analysis (CoA) from the respective supplier.

| Supplier | Product Number | Chemical Purity | Isotopic Purity | Available Quantities |

| MedChemExpress | HY-B0075S2 | 98.0%[2] | Not specified | 1 mg, 5 mg, 10 mg[2] |

| Toronto Research Chemicals (TRC) via LGC Standards | TRC-M215004 | Available upon request from CoA[3] | Available upon request from CoA | 1 mg, 5 mg, 10 mg[3] |

| Clearsynth | CS-TB-82394 | Available upon request from CoA[1] | Not specified | Inquire for details[1] |

| Simson Pharma Limited | --- | Certificate of Analysis provided[4] | Not specified | Inquire for details[4] |

| Axios Research | --- | Fully characterized reference standard | Not specified | Inquire for details[5] |

Note: While some suppliers list other deuterated forms like Melatonin-d3 and Melatonin-d4, this guide focuses specifically on Melatonin-d7. Cayman Chemical, for instance, provides detailed specifications for Melatonin-d4, including ≥99% deuterated forms, which may be of interest for similar applications.[6]

Experimental Protocols: Quantification of Melatonin using Melatonin-d7 as an Internal Standard

Melatonin-d7 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of endogenous or administered melatonin. The following is a detailed protocol adapted from a validated method for the determination of melatonin in a biological matrix.

Sample Preparation and Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix (e.g., plasma, urine, milk, tissue homogenate).

-

Sample Thawing and Spiking: Thaw the biological samples to room temperature. To a 1 mL aliquot of the sample, add a known concentration of Melatonin-d7 solution (e.g., 100 µL of a 10 ng/mL solution in methanol) to serve as the internal standard. Vortex briefly to mix.

-

Protein Precipitation (for plasma/serum): Add 3 volumes of ice-cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction (alternative): Alternatively, add 3 volumes of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Vortex for 2 minutes and centrifuge to separate the phases.

-

Supernatant Collection: Carefully transfer the supernatant (or the organic layer) to a new tube.

-

Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

-

Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the mobile phase used for the LC-MS/MS analysis. Vortex to ensure complete dissolution.

-

Filtration: Centrifuge the reconstituted sample at high speed (e.g., 14,000 x g) for 5 minutes and transfer the clear supernatant to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical parameters for the analysis of melatonin and its deuterated internal standard.

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 5 - 10 µL.

-

-

Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Melatonin: Precursor ion (Q1) m/z 233.1 → Product ion (Q3) m/z 174.1.

-

Melatonin-d7: Precursor ion (Q1) m/z 240.1 → Product ion (Q3) m/z 178.1.

-

-

Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

-

Visualizing Key Pathways and Workflows

To provide a clearer context for the application of Melatonin-d7, the following diagrams, generated using the DOT language, illustrate a key biological pathway involving melatonin and a typical experimental workflow for its quantification.

Caption: Melatonin Biosynthesis Pathway

Caption: LC-MS/MS Quantification Workflow

References

Melatonin-d7: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: Melatonin-d7, the deuterated analog of melatonin, serves as a critical internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for precise quantification in biological matrices.[1] While its primary application is in analytical research, a thorough understanding of its safety and handling is paramount to ensure the well-being of laboratory personnel. This guide provides a consolidated overview of the available safety data, handling procedures, and analytical methodologies pertaining to Melatonin-d7. It is important to note that comprehensive toxicological data specific to Melatonin-d7 is limited; therefore, much of the safety information is extrapolated from studies on unlabeled melatonin.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical properties and available toxicological information for Melatonin-d7.

Table 1: Physicochemical Properties of Melatonin-d7

| Property | Value | Reference |

| CAS Number | 615251-68-8 | [2][3] |

| Molecular Formula | C₁₃H₉D₇N₂O₂ | [2][3] |

| Molecular Weight | 239.32 g/mol | [2][3] |

| Appearance | Off-White to Light Beige Solid | [2] |

| Melting Point | 113 - 116 °C | [2] |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | Stable under recommended storage conditions. | [2] |

Table 2: Toxicological Profile (Primarily based on Melatonin)

| Endpoint | Data | Reference |

| Acute Toxicity | Data not available for Melatonin-d7. Melatonin generally has low acute toxicity. Overdose symptoms may include drowsiness, headache, dizziness, and nausea.[4][5] | |

| Routes of Exposure | Inhalation, Ingestion, Skin and Eye Contact | [6] |

| Hazard Codes | F (Flammable), T (Toxic) - Note: These codes may be supplier-specific and might not be universally applied. | [2] |

| Risk Statements | 11-23/24/25-39/23/24/25 - Note: These statements correspond to the hazard codes and indicate risks of flammability and toxicity. | [2] |

| Safety Statements | 7-16-36/37-45 - Note: These statements provide basic safety precautions. | [2] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling of Melatonin-d7 is crucial to minimize exposure risk. The following workflow outlines the recommended procedures and necessary personal protective equipment.

References

- 1. Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 615251-68-8 CAS MSDS (MELATONIN-D7) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. poisonhelp.hrsa.gov [poisonhelp.hrsa.gov]

- 5. Melatonin Overdose [webmd.com]

- 6. spectrumrx.com [spectrumrx.com]

Methodological & Application

Application Note: High-Throughput Analysis of Melatonin in Human Plasma Using Melatonin-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of melatonin in human plasma. Melatonin, a key hormone in regulating circadian rhythms, often requires highly sensitive detection methods due to its low circulating levels.[1] This method utilizes Melatonin-d7 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol employs a straightforward protein precipitation for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring reliable melatonin quantification.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized by the pineal gland that regulates sleep-wake cycles.[2] Its measurement in biological matrices is crucial for sleep disorder research, pharmacokinetic studies of melatonin supplements, and understanding its physiological roles.[2][3] LC-MS/MS has become the preferred analytical technique for melatonin quantification due to its high specificity and sensitivity compared to traditional methods like radioimmunoassays.

The use of a stable isotope-labeled internal standard, such as Melatonin-d7, is critical for correcting for matrix effects and variations in sample preparation and instrument response.[2][4] This application note provides a detailed protocol for the extraction and analysis of melatonin from human plasma using Melatonin-d7 as the internal standard, delivering a reliable and reproducible method for researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents

-

Melatonin (Sigma-Aldrich or equivalent)

-

Melatonin-d7 (Toronto Research Chemicals or equivalent)

-

Acetonitrile, LC-MS grade (Fisher Scientific or equivalent)

-

Methanol, LC-MS grade (Fisher Scientific or equivalent)

-

Formic acid, LC-MS grade (Fisher Scientific or equivalent)

-

Ammonium formate (Sigma-Aldrich or equivalent)

-

Ammonium fluoride (Sigma-Aldrich or equivalent)

-

Water, LC-MS grade (Fisher Scientific or equivalent)

-

Human plasma (BioIVT or equivalent)

Instrumentation

-

Agilent 1260 Infinity II Prime LC System or equivalent[5]

-

Agilent Ultivo Triple Quadrupole LC/MS System or equivalent[6]

-

Agilent MassHunter Software[6]

Sample Preparation

A simple protein precipitation method is employed for the extraction of melatonin from human plasma.[5][6]

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 50 µL of 0.5 M EDTA on ice and vortex briefly.[6]

-

Add 50 µL of the internal standard working solution (Melatonin-d7 in methanol).

-

Add 750 µL of acetonitrile, vortex for 30 seconds.[6]

-

Incubate on ice for 20 minutes to facilitate protein precipitation.[6]

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]

-

Transfer 800 µL of the supernatant to a clean tube.[6]

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[6]

-

Reconstitute the dried extract in 100 µL of methanol.[6]

-

Vortex and sonicate for 5 minutes.[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.[6]

Liquid Chromatography

-

Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm[5]

-

Mobile Phase A: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in water[5]

-

Mobile Phase B: 5 mM ammonium formate, 0.2 mM ammonium fluoride, 0.1% formic acid in methanol[5]

-

Flow Rate: 400 µL/min[5]

-

Injection Volume: 3 µL[5]

-

Column Temperature: 35°C[5]

-

Gradient: A linear gradient can be optimized as needed. A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive[2]

-

MRM Transitions: The following MRM transitions are monitored:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Melatonin | 233.1 | 174.1 | Optimized (e.g., 20) |

| Melatonin-d7 | 240.2 | 178.1 | Optimized (e.g., 20) |

Results and Discussion

This method demonstrates excellent performance for the quantification of melatonin in human plasma. The use of Melatonin-d7 as an internal standard effectively compensates for any variability during sample processing and analysis, leading to high accuracy and precision.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method, compiled from various sources.

| Parameter | Typical Value | Reference |

| Linearity Range | 1 pg/mL - 150 pg/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 1 pg/mL | [8] |

| Correlation Coefficient (r²) | > 0.99 | [8] |

| Accuracy | 90.06% - 94.58% | [8] |

| Precision (%RSD) | < 6% | [8] |

| Recovery | ~95% | [5] |

Visualizations

Melatonin Synthesis and Signaling Pathway

Caption: Simplified diagram of melatonin synthesis and its role in regulating circadian rhythms.

LC-MS/MS Experimental Workflow

Caption: General workflow for the LC-MS/MS analysis of melatonin in plasma.

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, specific, and high-throughput solution for the quantification of melatonin in human plasma. The use of Melatonin-d7 as an internal standard ensures the reliability of the results. This protocol is well-suited for researchers and professionals in the fields of clinical research and drug development who require accurate measurement of melatonin levels.

References

- 1. Research Portal [scholarship.miami.edu]

- 2. brighamandwomens.org [brighamandwomens.org]

- 3. brighamandwomens.org [brighamandwomens.org]

- 4. brjac.com.br [brjac.com.br]

- 5. lcms.cz [lcms.cz]

- 6. agilent.com [agilent.com]

- 7. Quantitation of Melatonin and N-acetylserotonin in Human Plasma by Nanoflow LC-MS/MS and Electrospray LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Quantification of Melatonin in Saliva using Melatonin-d7 Internal Standard: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the sensitive and accurate quantification of melatonin in human saliva using a stable isotope-labeled internal standard (Melatonin-d7) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for various research applications, including the assessment of circadian rhythms, sleep disorder diagnostics, and pharmacokinetic studies of exogenous melatonin administration. The protocol outlines procedures for saliva sample collection, preparation via two common extraction techniques—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—and the instrumental analysis parameters for LC-MS/MS.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a hormone primarily synthesized and secreted by the pineal gland, with its production following a distinct circadian rhythm. Salivary melatonin levels are well-correlated with circulating plasma concentrations, making saliva a valuable non-invasive matrix for monitoring melatonin profiles.[1][2][3] LC-MS/MS has emerged as the preferred analytical technique for melatonin quantification due to its high sensitivity and specificity, overcoming the limitations of immunoassays which can be prone to cross-reactivity.[4][5][6][7] The use of a deuterated internal standard, such as Melatonin-d7, is essential for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[8][9]

Experimental Protocols

Saliva Sample Collection

Saliva samples can be collected by passive drooling or using specialized collection devices like salivettes.[5][10][11] It is recommended to collect samples at specific time points, particularly in the evening and night, to capture the rise in melatonin levels associated with the dim light melatonin onset (DLMO), a reliable marker of circadian phase.[2] Collected saliva should be stored frozen at -20°C or lower until analysis to ensure the stability of melatonin.

Materials and Reagents

-

Melatonin (analytical standard)

-

Melatonin-d7 (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Dichloromethane (for LLE)

-

Methyl tert-butyl ether (for LLE)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation

-

Thaw saliva samples at room temperature and centrifuge to pellet any particulate matter.

-

To 500 µL of clear saliva supernatant, add a known concentration of Melatonin-d7 internal standard.

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.

-

Load the saliva sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute melatonin and the internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

-

Thaw saliva samples and centrifuge.

-

To 300 µL of saliva, add 20 µL of the Melatonin-d7 internal standard solution.[6]

-

Add 1 mL of an appropriate organic solvent such as methyl tert-butyl ether or dichloromethane.[6]

-

Vortex the mixture for an extended period (e.g., 30 minutes) to ensure thorough extraction.[6]

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting parameters that may require optimization based on the specific instrumentation used.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Gradient: A gradient elution starting with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute melatonin, followed by re-equilibration.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Melatonin: m/z 233 → 174

-

Melatonin-d7: The precursor ion will be higher by 7 Da (m/z 240), and the product ion may also shift depending on the location of the deuterium labels. A common transition is m/z 240 → 178.

-

-

Instrument Parameters: Dwell time, collision energy, and other source parameters should be optimized for maximum signal intensity for both melatonin and melatonin-d7.

-

Data Presentation

The following tables summarize typical quantitative data for the analysis of melatonin in saliva by LC-MS/MS.

| Parameter | Reported Value | Reference |

| Limit of Detection (LOD) | 1.05 pg/mL | [4][8] |

| 0.003 nmol/L | ||

| Limit of Quantitation (LOQ) | 3.0 pg/mL | [4][8] |

| 0.8 pg/mL | [5][10][11] | |

| 0.010 nmol/L | ||

| Linearity Range | 1 - 150 pg/mL | |

| 11.65 - 1165 pg/mL | ||

| Accuracy | +/- 14% at 5.60 pg/mL | [4][8] |

| +/- 9% at 19.6 pg/mL | [4][8] | |

| Precision (%RSD) | +/- 13% at 6.18 pg/mL | [4][8] |

| +/- 11% at 31.2 pg/mL | [4][8] | |

| < 6% |

Table 1: Summary of Quantitative Performance Data for Salivary Melatonin LC-MS/MS Assays.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| Melatonin | 233 | 174 | 20 |

| Melatonin-d4 | 237 | 178 | 20 |

| Melatonin-d7 | 240 | 178 | Not specified |

Table 2: Example MRM Transitions for Melatonin and Deuterated Internal Standards. Note: Melatonin-d4 is also a commonly used internal standard.

Visualizations

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Melatonin receptor structure and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Solid-Phase Extraction Protocol for the Quantification of Melatonin and Melatonin-d7 in Biological Matrices

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of melatonin and its deuterated internal standard, Melatonin-d7, from biological samples such as plasma, milk, and saliva. The described methodology is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography with fluorescence detection (HPLC-FD). This document is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of melatonin.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms and the sleep-wake cycle.[1] Its quantification in biological fluids is essential for various research areas, including sleep disorders, neurodegenerative diseases, and pharmacology. Due to its low physiological concentrations, a robust sample preparation method is necessary to remove matrix interferences and concentrate the analyte of interest.

Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex matrices.[2][3] This application note details a generalized SPE protocol for melatonin and its stable isotope-labeled internal standard, Melatonin-d7, which is commonly used to ensure accuracy and precision in quantification.[4][5] The protocol is adaptable for various biological fluids and is compatible with downstream analytical techniques such as LC-MS/MS and HPLC-FD.[1][6][7][8]

Experimental Protocol

This protocol outlines the materials, reagents, and steps for the solid-phase extraction of melatonin and Melatonin-d7.

Materials and Reagents

-

SPE Cartridges: Reversed-phase C18 cartridges (e.g., Bakerbond SPE, 1 mL, 40 µm) or polymer-based cartridges (e.g., Waters Oasis HLB, 1 cc) can be used.[8][9]

-

Melatonin and Melatonin-d7 Standards: Analytical grade standards for calibration curves and internal standard spiking.

-

Solvents (HPLC or LC-MS grade):

-

Methanol

-

Acetonitrile

-

Dichloromethane[1]

-

Deionized water

-

-

Reagents:

-

Sample Collection Tubes: Appropriate tubes for collecting plasma, saliva, or other biological samples.

-

Centrifuge

-

Nitrogen Evaporator

-

Vortex Mixer

Sample Preparation

-

Thaw frozen biological samples (e.g., plasma, milk, saliva) at room temperature.

-

Vortex the samples to ensure homogeneity.

-

For a 1 mL plasma sample, add a known concentration of Melatonin-d7 internal standard solution (e.g., 100 µL of a 400 pg/mL solution).[1] The final concentration of the internal standard should be appropriate for the expected range of endogenous melatonin.

-

Vortex the mixture gently for 20-30 seconds.

-

Allow the sample to equilibrate for at least 15 minutes before proceeding to the SPE step.[1]

Solid-Phase Extraction (SPE) Procedure

The following is a general procedure using a C18 SPE cartridge. Volumes may need to be adjusted based on the specific cartridge and sample volume.

-

Conditioning:

-

Loading:

-

Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approximately 1 mL/min).[9]

-

-

Washing:

-

Elution:

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the dried extract in a suitable volume (e.g., 100-200 µL) of the mobile phase to be used for the LC-MS/MS or HPLC analysis.[1][7]

-

Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

-

Instrumental Analysis (LC-MS/MS)

-

Chromatographic Column: A C18 column (e.g., Agilent Zorbax Eclipse XDB C-18) is commonly used.[1]

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/methanol) is typical.

-

Ionization Mode: Positive electrospray ionization (ESI+) is generally used.

-

MRM Transitions:

-

Melatonin: m/z 233.0 → 174.0

-

Melatonin-d7: m/z 240.0 → 178.3

-

Data Presentation

The following tables summarize typical performance data for melatonin SPE protocols found in the literature.

Table 1: Recovery Data for Melatonin SPE

| Matrix | SPE Cartridge | Elution Solvent | Recovery (%) | Reference |

| Plasma | C18 Bakerbond | Methanol | 90 - 94 | [9] |

| Plasma | Waters Oasis HLB | Dichloromethane | 97.2 | [8] |

| Milk | Chem Elut | Dichloromethane | 90.06 - 94.58 | [1] |

| Wine | Bond Elut C18 | Methanol | >95 |

Table 2: Method Validation Parameters

| Parameter | Value | Matrix | Analytical Method | Reference |

| Linearity (r²) | > 0.999 | Plasma | HPLC-Fluorescence | [9] |

| LLOQ | 1 pg/mL | Milk | LC-MS/MS | [1] |

| LLOQ | 0.10 nmol/L | Plasma | HPLC-Fluorescence | [6][7] |

| Intra-assay Precision | ~13% | Plasma | HPLC-Fluorescence | [6][7] |

| Inter-assay CV | 4.02% | Plasma | HPLC-Fluorescence | [8] |

| Intra-assay CV | 5.41% | Plasma | HPLC-Fluorescence | [8] |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the solid-phase extraction of melatonin.

Melatonin Signaling Pathway

Caption: Simplified melatonin signaling pathway via MT1/MT2 receptors.

Conclusion

The solid-phase extraction protocol detailed in this application note provides a robust and reliable method for the isolation and concentration of melatonin and its internal standard, Melatonin-d7, from various biological matrices. The use of a deuterated internal standard ensures high accuracy and precision in quantification. The described workflow is adaptable to different laboratory settings and can be coupled with sensitive analytical techniques like LC-MS/MS for the accurate determination of melatonin levels in both research and clinical applications.

References

- 1. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Melatonin signaling and cell protection function. – Melatonin Facts [melatoninfacts.org]

- 3. The Melatonin Signaling Pathway in a Long-Term Memory In Vitro Study [mdpi.com]

- 4. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Melatonin receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Melatonin - Wikipedia [en.wikipedia.org]

- 10. Physiological effects of melatonin: role of melatonin receptors and signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Analysis of Melatonin in Biological Matrices Using Gas Chromatography-Mass Spectrometry (GC-MS) with Melatonin-d7 as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily synthesized by the pineal gland, playing a crucial role in regulating circadian rhythms, sleep-wake cycles, and various other physiological processes. Its quantification in biological matrices such as plasma, urine, and saliva is essential for pharmacokinetic studies, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the determination of melatonin. To ensure accuracy and precision, a stable isotope-labeled internal standard, such as Melatonin-d7, is employed to compensate for analyte loss during sample preparation and instrumental analysis. This application note provides a detailed protocol for the extraction, derivatization, and GC-MS analysis of melatonin using Melatonin-d7 as an internal standard.

Principle

The method involves the extraction of melatonin and the internal standard (Melatonin-d7) from the biological matrix using liquid-liquid extraction. Due to the low volatility of melatonin, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis. In this protocol, pentafluoropropionic anhydride (PFPA) is used as the derivatizing agent. The derivatized melatonin and Melatonin-d7 are then separated by gas chromatography and detected by a mass spectrometer, typically in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Experimental Protocols

Reagents and Materials

-

Melatonin (analytical standard)

-

Melatonin-d7 (internal standard)

-

Methanol (HPLC grade)

-

Ethyl acetate (GC grade)

-

Pentafluoropropionic anhydride (PFPA)

-

Nitrogen gas (high purity)

-

Deionized water

-

Biological matrix (e.g., plasma, saliva)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

GC-MS system with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane)

Standard Solution Preparation

-

Melatonin Stock Solution (1 mg/mL): Accurately weigh 10 mg of melatonin and dissolve it in 10 mL of methanol.

-

Melatonin-d7 Stock Solution (1 mg/mL): Accurately weigh 10 mg of Melatonin-d7 and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the melatonin stock solution with methanol to achieve the desired concentration range for the calibration curve (e.g., 1-500 ng/mL).

-

Internal Standard Working Solution (100 ng/mL): Dilute the Melatonin-d7 stock solution with methanol.